3-chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazine
Description
Properties
IUPAC Name |
3-chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-10-7-6(4)9-3-5(8)11-7/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQWESHRVFOJFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC(=CN=C12)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nickel-Catalyzed Coupling and Cyclization (CN111303162B)
This method employs a nickel-catalyzed coupling reaction followed by intramolecular cyclization:
Step 1: Coupling of 5-Bromo-2-chloro-N-cyclopentylpyrimidine-4-amine with Acrylic Acid
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Reagents : Nickel chloride (NiCl₂), cuprous iodide (CuI), triphenylphosphine (PPh₃), N,N-diisopropylethylamine (DIPEA), absolute ethanol.
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Conditions : 65°C for 8 hours under nitrogen.
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Outcome : Forms 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid (73.1% yield).
Step 2: Intramolecular Cyclization
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Reagents : Dimethyl sulfoxide (DMSO), cuprous chloride (CuCl), triethylamine.
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Conditions : 70°C for 12 hours.
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Outcome : Produces 2-chloro-7-cyclopentyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (97.6% yield).
Step 3: Oxidation with DDQ
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Reagents : 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), tetrahydrofuran (THF).
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Conditions : 60°C for 3 hours.
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Outcome : Yields the final oxidized product (85% yield).
Adaptation for 3-Chloro-7-methyl Derivative :
Replacing cyclopentylamine with methylamine in Step 1 and optimizing cyclization conditions could yield the target compound.
Regioselective Amination and Cyclization (RSC Adv. 2017)
This approach focuses on regioselective functionalization of pyrrolopyrazine precursors:
Step 1: Sonogashira Coupling
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Reagents : 3,5-Dibromo-6-chloropyrazin-2-amine, substituted alkynes, Pd(PPh₃)₂Cl₂.
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Conditions : Microwave irradiation, 80°C.
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Outcome : Forms intermediates for cyclization.
Step 2: Cyclization with t-BuOK
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Reagents : Potassium tert-butoxide (t-BuOK), THF.
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Conditions : Reflux for 4 hours.
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Outcome : Generates the pyrrolopyrazine core.
Step 3: Chlorination and Methylation
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Chlorination : N-Chlorosuccinimide (NCS) in dichloromethane.
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Methylation : Methyl iodide (MeI) with NaH in DMF.
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Yield : ~70–80% for combined steps.
Formamidine-Mediated Cyclization (CN107722012B)
A four-step route optimized for scalability:
Step 1: Synthesis of Ethyl 2-Cyano-4,4-dimethoxybutyrate
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Reagents : Ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane.
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Yield : 75–80%.
Step 2: Cyclization with Formamidine Acetate
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Conditions : Sodium ethoxide, ethanol, reflux.
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Outcome : Forms 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine.
Step 3: Chlorination with POCl₃
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Reagents : Phosphorus oxychloride (POCl₃), toluene.
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Yield : 79% after purification.
Step 4: Methylation
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Reagents : Methyl iodide, NaH in DMF.
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Yield : >90%.
Comparative Analysis of Methods
Mechanistic Insights
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Cyclization : Intramolecular Heck or Sonogashira couplings are pivotal for forming the pyrrolo[2,3-b]pyrazine core.
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Chlorination : Electrophilic substitution using NCS or POCl₃ introduces chlorine at the 3-position.
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Methylation : Alkylation of NH groups (e.g., using MeI/NaH) ensures selective methylation at the 7-position.
Challenges and Optimization
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By-products : Over-chlorination or di-methylation can occur; controlled reagent stoichiometry is critical.
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Solvent Choice : Polar aprotic solvents (DMSO, DMF) enhance cyclization but complicate purification.
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Catalyst Recycling : Nickel and copper catalysts in Method 1 offer sustainability benefits but require rigorous removal .
Chemical Reactions Analysis
3-chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction:
Cyclization and Annulation: These reactions can form more complex heterocyclic structures.
Scientific Research Applications
Medicinal Chemistry
3-Chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazine has demonstrated significant potential in drug discovery due to its various biological activities:
- Antitumor Activity: Studies indicate that derivatives of this compound can inhibit fibroblast growth factor receptors (FGFRs), which play critical roles in cancer cell proliferation and survival. Modifications to the pyrrolo[2,3-b]pyrazine scaffold have been shown to enhance binding affinity towards FGFRs and other kinases involved in tumor progression .
- Antimicrobial Properties: The compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics. Its derivatives have been evaluated for efficacy against resistant strains of bacteria and fungi.
Organic Synthesis
The compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo substitution reactions allows for the incorporation of diverse functional groups, facilitating the development of novel materials and pharmaceuticals. This aspect is particularly valuable in the synthesis of organic optoelectronic materials and agrochemicals .
Material Science
Due to its unique electronic properties derived from the fused ring system, 3-chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazine is being explored for applications in:
- Organic Electronics: Its derivatives are investigated for use in organic light-emitting diodes (OLEDs) and photovoltaic cells owing to their favorable charge transport properties .
Case Studies
Mechanism of Action
The exact mechanism of action of 3-chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is known to interact with specific molecular targets, such as kinases, which play a role in cell signaling pathways. This interaction can inhibit the activity of these enzymes, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Electronic Effects
The biological and physical properties of pyrrolo[2,3-b]pyrazine derivatives are highly dependent on substituent positions and electronic characteristics. Key comparisons include:
Optoelectronic and Thermal Properties
Pyrrolo[2,3-b]pyrazines are promising for optoelectronics due to their π-conjugated systems. Substituents modulate these properties:
Table 2: Photophysical and Thermal Properties
- Chloro Substituents : Electron-withdrawing groups like chlorine enhance charge transport in organic semiconductors by increasing electron affinity .
- Methyl Substituents : Alkyl groups (e.g., methyl) improve solubility and reduce aggregation quenching in optoelectronic materials .
Pharmacokinetic and Selectivity Profiles
Kinase inhibitors based on pyrrolo[2,3-b]pyrazine scaffolds demonstrate substituent-dependent selectivity:
Biological Activity
3-Chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyrazine family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties. Understanding its biological activity is crucial for potential applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The chemical structure of 3-chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazine features a pyrrole ring fused with a pyrazine ring, which contributes to its unique biological properties. The presence of chlorine and methyl groups on the structure enhances its reactivity and interaction with biological targets.
The exact mechanism of action of 3-chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazine is not fully elucidated. However, it is known to interact with specific molecular targets such as kinases involved in cell signaling pathways. This interaction can inhibit the activity of these enzymes, leading to various biological effects including apoptosis in cancer cells and inhibition of microbial growth.
Antitumor Activity
Research indicates that derivatives of pyrrolopyrazines exhibit significant antitumor effects. For instance, studies have shown that similar compounds induce apoptosis in cancer cells by modulating the expression of key proteins involved in apoptosis pathways, such as Bax and Bcl2. In chronic myeloid leukemia K562 cells, compounds from the pyrazine family have been observed to inhibit cell proliferation and induce cell cycle arrest at specific concentrations .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate | K562 | 25 | Induces apoptosis via Bax/Bcl2 modulation |
| 3-chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazine | Various | TBD | Potential kinase inhibition |
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Its structural features allow for effective interaction with bacterial membranes or essential enzymes within microbial cells. Comparative studies suggest that compounds within the same family can exhibit varying degrees of antimicrobial efficacy depending on their substituents.
Table 2: Antimicrobial Efficacy
Case Studies
A study focusing on the synthesis and biological evaluation of related pyrrolopyrazines highlighted their potential as therapeutic agents. The synthesized derivatives were tested against various cancer cell lines and exhibited notable cytotoxicity along with favorable selectivity profiles .
In another investigation into the structure-activity relationship (SAR) of pyrrolopyrazines, it was found that modifications at certain positions significantly enhanced their biological activity against cancer cells while maintaining low toxicity towards normal cells.
Q & A
Q. How to reconcile divergent photophysical properties in optoelectronic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
